molecular formula C9H22NO6P B054800 L-alpha-Glycerolphosphate, dicyclohexylammonium salt CAS No. 29849-82-9

L-alpha-Glycerolphosphate, dicyclohexylammonium salt

Cat. No.: B054800
CAS No.: 29849-82-9
M. Wt: 271.25 g/mol
InChI Key: KRPIJKAIDSXSIO-ZYRQIYSTSA-N
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Description

L-alpha-Glycerolphosphate, dicyclohexylammonium salt is a versatile chemical compound extensively utilized in scientific research. It is a phosphoric ester of glycerol, making it an important intermediate in glycolysis and lipid metabolism. This compound is known for its multifaceted properties and applications, ranging from biochemistry to pharmaceutical research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-alpha-Glycerolphosphate, dicyclohexylammonium salt typically involves the esterification of glycerol with phosphoric acid, followed by the addition of dicyclohexylamine to form the dicyclohexylammonium salt. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the ester bond and the formation of the desired salt.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, utilizing high-purity reagents and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

L-alpha-Glycerolphosphate, dicyclohexylammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form glyceraldehyde phosphate.

    Reduction: It can be reduced to form glycerol.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include glyceraldehyde phosphate, glycerol, and various substituted glycerol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

L-alpha-Glycerolphosphate, dicyclohexylammonium salt is extensively used in scientific research due to its versatile properties. Some of its applications include:

    Biochemistry: It serves as an important intermediate in glycolysis and lipid metabolism studies.

    Pharmaceutical Research: The compound is used in the development of drugs and therapeutic agents.

    Industrial Applications: It is utilized in the synthesis of various chemical products and intermediates.

Comparison with Similar Compounds

Similar Compounds

    D-glyceraldehyde 3-phosphate: Another intermediate in glycolysis, but without the dicyclohexylammonium salt component.

    Glycerol 3-phosphate: Similar in structure but lacks the dicyclohexylammonium salt.

Uniqueness

L-alpha-Glycerolphosphate, dicyclohexylammonium salt is unique due to its specific esterification with phosphoric acid and the addition of dicyclohexylamine, which enhances its stability and solubility. This makes it particularly useful in various biochemical and pharmaceutical applications where stability and solubility are crucial.

Biological Activity

L-alpha-Glycerolphosphate, dicyclohexylammonium salt (L-α-GP-DCHA), is a compound that plays a significant role in various biological processes, particularly in lipid metabolism and energy production. This article provides a detailed overview of its biological activity, including applications in research, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

L-α-GP-DCHA has the molecular formula C15H35N2O6P. It consists of a glycerol backbone linked to a phosphate group, with dicyclohexylammonium ions contributing to its solubility and stability in biological environments. This compound is often used as a standard in assays measuring glycerol-3-phosphate levels, which are critical for metabolic studies.

Role in Metabolic Pathways

L-α-GP-DCHA is primarily involved in the glycerol phosphate shuttle , a metabolic pathway that facilitates the transfer of reducing equivalents from the cytoplasm to the mitochondria for ATP production. Within this pathway, L-α-GP is converted to dihydroxyacetone phosphate (DHAP), an essential intermediate in both glycolysis and lipid metabolism.

Key Reactions:

  • Oxidation: Converts L-α-GP to glyceraldehyde phosphate.
  • Reduction: Can produce glycerol from L-α-GP.
  • Substitution: The phosphate group may be substituted under specific conditions.

These reactions are vital for energy production and lipid biosynthesis, influencing cellular metabolism significantly.

Biological Applications

L-α-GP-DCHA has diverse applications across several fields:

  • Biochemistry:
    • Serves as an important substrate for enzymes involved in glycolysis and lipid metabolism.
    • Utilized to study enzyme kinetics and regulation, particularly glycerol kinase activity.
  • Pharmaceutical Research:
    • Investigated for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases. It may enhance neuronal survival under stress by modulating cellular signaling pathways.
  • Cell Culture:
    • Supplemented in cell culture media to promote cell growth and viability due to its role in phospholipid biosynthesis.

Case Studies

Several studies highlight the biological activity of L-α-GP-DCHA:

  • Neuroprotection: Research indicates that L-α-GP can activate signaling pathways involved in neuronal health. For instance, it has been shown to protect against corticosterone-induced injury in PC12 cells, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
  • Lipid Metabolism: In studies examining lipid synthesis, L-α-GP-DCHA has been used to elucidate its role as an intermediate in phospholipid biosynthesis. This is crucial for maintaining cellular membrane integrity and function.

Research Findings Summary

Study FocusFindings
Neuroprotective EffectsEnhanced neuronal survival under stress; potential therapeutic applications against neurodegeneration.
Lipid MetabolismCritical role as an intermediate in phospholipid synthesis; influences energy production pathways.
Enzyme InteractionAssessed activity and regulation of glycerol kinase; pivotal for understanding metabolic fluxes.

Properties

CAS No.

29849-82-9

Molecular Formula

C9H22NO6P

Molecular Weight

271.25 g/mol

IUPAC Name

cyclohexanamine;[(2R)-2,3-dihydroxypropyl] dihydrogen phosphate

InChI

InChI=1S/C6H13N.C3H9O6P/c7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/t;3-/m.1/s1

InChI Key

KRPIJKAIDSXSIO-ZYRQIYSTSA-N

SMILES

C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O.C(C(COP(=O)(O)O)O)O

Isomeric SMILES

C1CCC(CC1)N.C([C@H](COP(=O)(O)O)O)O

Canonical SMILES

C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O

Appearance

Assay:≥95%A crystalline solid

Key on ui other cas no.

29849-82-9

Synonyms

(R)-1,2,3-Propanetriol 1-(Dihydrogen phosphate) compd. with cyclohexanamine;  D-Glycerol 1-(Dihydrogen phosphate) compd. with cyclohexylamine;  sn-Glycerol-3-phosphate Dicyclohexylammonium Salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

L-alpha-Glycerolphosphate, dicyclohexylammonium salt
L-alpha-Glycerolphosphate, dicyclohexylammonium salt
L-alpha-Glycerolphosphate, dicyclohexylammonium salt
L-alpha-Glycerolphosphate, dicyclohexylammonium salt
L-alpha-Glycerolphosphate, dicyclohexylammonium salt
L-alpha-Glycerolphosphate, dicyclohexylammonium salt

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